
5-(4-ヒドロキシベンジル)チアゾリジン-2,4-ジオン
概要
科学的研究の応用
Safety and Hazards
The safety information for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione includes hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
作用機序
グリタゾンは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することにより作用を発揮します。特に、PPAR-ガンマを活性化します。これらの核受容体は、グルコースと脂質の代謝に関与する遺伝子の発現を調節します。 活性化されると、PPAR-ガンマはレチノイドX受容体(RXR)とヘテロダイマーを形成し、特定のDNA配列に結合して、インスリン感受性を高め、炎症を抑制する遺伝子の転写を増加させます .
生化学分析
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical reactions .
Cellular Effects
The cellular effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione are diverse and depend on the specific cell type and cellular processes involved . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
合成経路と反応条件
グリタゾンの合成は、通常、チアゾリジンジオン環構造の形成を伴います。一般的な方法の1つは、置換ベンジルクロリドとチオ尿素を反応させて、置換チオ尿素中間体を形成することです。 この中間体は、次に塩基性条件下でクロロ酢酸と環化されて、チアゾリジンジオン環が生成されます .
工業的製造方法
グリタゾンの工業的製造は、多くの場合、同様の合成経路を大規模に採用しています。このプロセスには、収率と純度を最大化するように、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの高度な技術も、効率とスケーラビリティを向上させるために使用される場合があります .
化学反応の分析
反応の種類
グリタゾンは、次のようなさまざまな化学反応を起こします。
酸化: グリタゾンは、酸化されてスルホキシドとスルホンを生成することができます。
還元: 還元反応は、グリタゾンを対応するチオールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: チオール。
置換: さまざまな置換芳香族誘導体.
類似化合物との比較
類似化合物
- ロシグリタゾン
- ピオグリタゾン
- トログリタゾン
比較
グリタゾンは、PPAR-ガンマを活性化することにより共通の作用機序を共有していますが、薬物動態特性と副作用プロファイルは異なります。たとえば、ロシグリタゾンは心臓血管イベントのリスク増加と関連付けられていますが、ピオグリタゾンは膀胱がんのリスク増加と関連付けられています。 トログリタゾンは、重度の肝毒性のために市場から撤退されました .
結論
グリタゾンは、医学、化学、産業において多様な用途を持つ重要な化合物のクラスです。インスリン感受性を向上させる能力は、2型糖尿病の治療において貴重な存在であり、現在も他の治療分野における可能性を探求する研究が続けられています。
特性
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOHRVBBQISBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501270095 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74772-78-4 | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | U-90441 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | U-90441 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

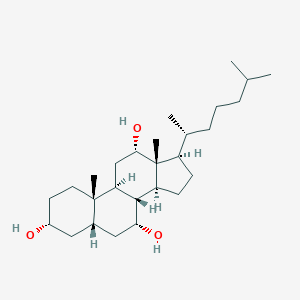
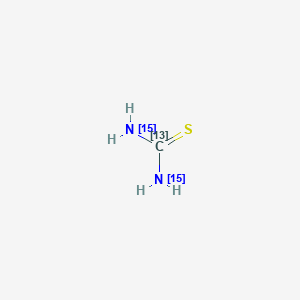

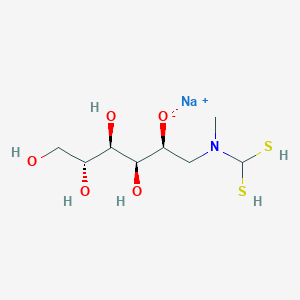
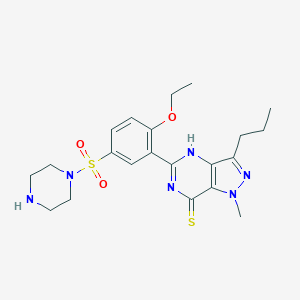
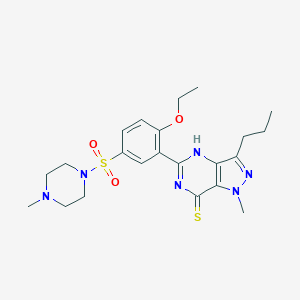
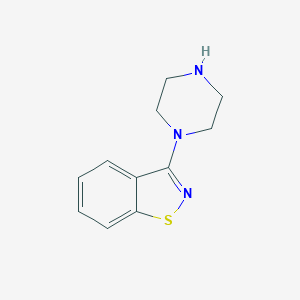





![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

